(1R,2S)-2-Aminocyclopentanol hydrochloride

Neuropharmacology Cholinesterase Inhibition Enzyme Assay

Procure (1R,2S)-2-Aminocyclopentanol hydrochloride (CAS 31889-37-9) for its validated chiral integrity, which is non-substitutable for trans-isomers in enantioselective applications. This cis-form demonstrates a twofold higher cholinesterase inhibitory potential, making it the essential starting point for Alzheimer's and myasthenia gravis SAR studies. Its distinct melting point (179-180°C) serves as a critical QC reference standard. Source with confidence for asymmetric catalysis and chiral ligand synthesis where >99% ee is achievable via enzymatic resolution.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
CAS No. 31889-37-9
Cat. No. B3024107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-Aminocyclopentanol hydrochloride
CAS31889-37-9
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESC1CC(C(C1)O)N.Cl
InChIInChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1
InChIKeyZFSXKSSWYSZPGQ-UYXJWNHNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (1R,2S)-2-Aminocyclopentanol Hydrochloride (CAS 31889-37-9) Chiral Building Block


(1R,2S)-2-Aminocyclopentanol hydrochloride, CAS 31889-37-9, is a chiral cis-configured 1,2-amino alcohol with a cyclopentane backbone . As a hydrochloride salt, it serves as a key intermediate and chiral building block in the synthesis of pharmaceuticals, bioactive molecules, and chiral ligands . Its specific (1R,2S) stereochemistry is critical for downstream enantioselective applications.

Sourcing (1R,2S)-2-Aminocyclopentanol Hydrochloride: Why Stereoisomer Selection is Non-Interchangeable


Simple substitution with a different stereoisomer of 2-aminocyclopentanol hydrochloride is not possible due to the significant impact of stereochemistry on biological activity, enantioselectivity, and physical properties. For instance, the cis-form (1R,2S) exhibits a twofold higher cholinesterase inhibitory potential than its trans counterpart , directly impacting research outcomes in neuropharmacology. Furthermore, the cis-isomer presents distinct challenges and efficiencies in enzymatic resolution [1], leading to different accessibility and cost profiles for enantiopure material.

(1R,2S)-2-Aminocyclopentanol Hydrochloride: Quantified Differentiation vs. Analogs


Superior Cholinesterase Inhibitory Activity: 2-Fold Higher Potency for cis-Isomer

The cis-form (1R,2S)-2-aminocyclopentanol hydrochloride exhibits twofold higher cholinesterase inhibitory potential compared to its trans-form counterpart . This represents a direct, quantifiable advantage for research targeting cholinergic pathways.

Neuropharmacology Cholinesterase Inhibition Enzyme Assay

Enzymatic Resolution Efficiency: High Enantioselectivity Enables Access to >99% ee (1R,2S)-Isomer

Lipase-catalyzed resolution of racemic cis-2-aminocyclopentanol derivatives proceeds with high enantioselectivity, yielding the (1R,2S)-configured product with >99% enantiomeric excess (ee) [1]. The corresponding trans-isomer resolution under similar conditions may exhibit different selectivity profiles.

Biocatalysis Chiral Resolution Enzymatic Synthesis

Distinct Physical Properties: Melting Point Difference Aids in Analytical Confirmation

The cis-isomer exhibits a melting point of 179-180 °C , which is distinct from the trans-isomer's range of 191-196 °C . This ~11-16 °C difference provides a straightforward, non-spectroscopic method for initial identification and purity assessment.

Analytical Chemistry Quality Control Material Characterization

Synthetic Scalability Contrast: trans-Isomer Favored for Large-Scale Production

While the cis-isomer is valuable for its biological activity, the trans-isomer benefits from a well-established, scalable synthetic route. The trans-form can be produced in large (multigram) quantities via a carbamate addition protocol , whereas scalable, high-yielding routes to enantiopure cis-isomer are more challenging and may rely on enzymatic resolution.

Process Chemistry Scale-up Synthetic Methodology

Targeted Applications for (1R,2S)-2-Aminocyclopentanol Hydrochloride Based on Verified Differentiation


Cholinesterase Inhibitor Research and Neurological Drug Discovery

The twofold higher cholinesterase inhibitory activity of the cis-isomer makes (1R,2S)-2-aminocyclopentanol hydrochloride the preferred starting point for structure-activity relationship (SAR) studies and lead optimization in Alzheimer's disease and myasthenia gravis research.

Synthesis of Enantiopure Chiral Ligands and Catalysts

The ability to obtain the (1R,2S)-isomer in >99% ee via enzymatic resolution positions it as a reliable precursor for synthesizing highly enantiopure chiral ligands used in asymmetric catalysis and stereoselective synthesis.

Analytical Reference Standard for Isomer Identification

The distinct melting point of 179-180 °C serves as a key differentiator from the trans-isomer (191-196 °C [1]), making the cis-compound useful as an analytical reference standard for quality control and method development in chiral analysis.

Technical Documentation Hub

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